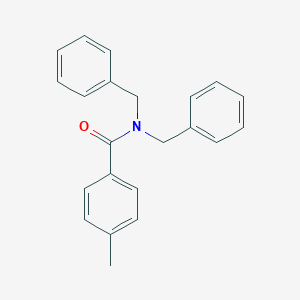
N,N-dibenzyl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dibenzyl-4-methylbenzamide is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
DBMBA has been investigated as a potential scaffold for developing new antitubercular agents. Research indicates that derivatives of N-benzyl-4-((heteroaryl)methyl)benzamide, which includes DBMBA, exhibit potent inhibitory activity against the InhA enzyme of Mycobacterium tuberculosis. These compounds do not require activation by the KatG enzyme, making them promising candidates for overcoming drug resistance in tuberculosis treatment .
Neuroprotective Properties
Recent studies have revealed that DBMBA derivatives can act as multi-target-directed agents for neurodegenerative diseases such as Alzheimer’s disease. These compounds were shown to inhibit key enzymes involved in neurodegeneration, including human cholinesterases and β-secretase, demonstrating their potential as neuroprotective agents .
Organic Synthesis
Cross-Coupling Reactions
DBMBA serves as a versatile intermediate in various cross-coupling reactions. For instance, it has been utilized in copper-catalyzed cross-coupling with nitrogen nucleophiles to synthesize complex molecules, including those relevant for pharmaceutical applications. The efficiency of these reactions highlights DBMBA's role in synthesizing structurally diverse compounds without the need for extensive purification processes .
Transamidation Reactions
DBMBA has also been employed in transamidation reactions mediated by boron Lewis acids. This process allows for the efficient exchange of amide groups, facilitating the synthesis of new amide derivatives with potential biological activity .
Data Tables
The following table summarizes key findings related to the applications of N,N-dibenzyl-4-methylbenzamide:
Case Studies
Case Study 1: Antitubercular Development
In a study published in PubMed, a series of N-benzyl-4-((heteroaryl)methyl)benzamides were synthesized based on the DBMBA structure. These compounds showed significant activity against drug-resistant strains of M. tuberculosis, indicating their potential as new therapeutic agents against tuberculosis .
Case Study 2: Neuroprotective Screening
A recent investigation into flavonoid-N,N-dibenzyl(N-methyl)amine hybrids demonstrated that certain DBMBA derivatives exhibited promising neurogenic properties. These compounds were evaluated for their ability to inhibit multiple targets associated with Alzheimer’s disease, showcasing their potential as therapeutic agents for neurodegeneration .
Properties
CAS No. |
88229-28-1 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-methylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-18-12-14-21(15-13-18)22(24)23(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
UGHSNYACOXBNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















